molecular formula C18H16O5 B11480898 (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Cat. No.: B11480898
M. Wt: 312.3 g/mol
InChI Key: HMQNPENKFSRMJW-CMDGGOBGSA-N
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Description

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-PHENYLPROP-2-EN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a benzodioxole ring and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-PHENYLPROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-PHENYLPROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.

Scientific Research Applications

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-PHENYLPROP-2-EN-1-ONE has various applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-PHENYLPROP-2-EN-1-ONE involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the benzodioxole ring.

    (2E)-3-(4,5-Dimethoxy-2-nitrophenyl)-1-phenylprop-2-en-1-one: Contains a nitro group instead of a benzodioxole ring.

Uniqueness

The presence of the benzodioxole ring and methoxy groups in (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-PHENYLPROP-2-EN-1-ONE makes it unique compared to other chalcones. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C18H16O5/c1-20-15-10-13(16(21-2)18-17(15)22-11-23-18)8-9-14(19)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3/b9-8+

InChI Key

HMQNPENKFSRMJW-CMDGGOBGSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C/C(=O)C3=CC=CC=C3)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=CC(=O)C3=CC=CC=C3)OC)OCO2

Origin of Product

United States

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